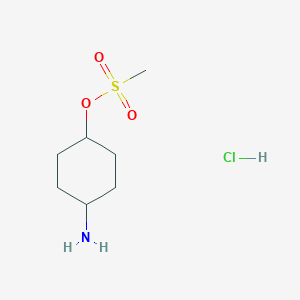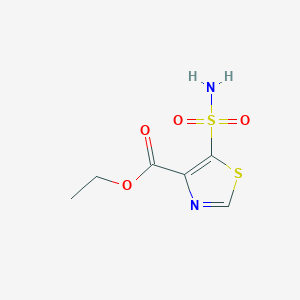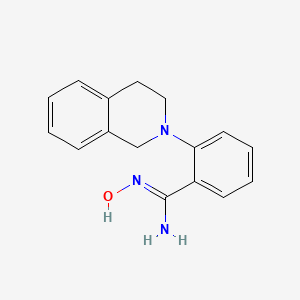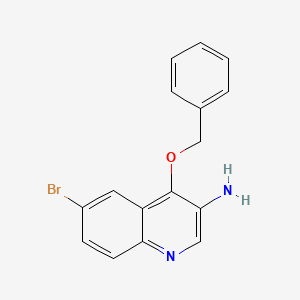
4-(Benzyloxy)-6-bromoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-6-bromoquinolin-3-amine is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-bromoquinolin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method is the bromination of 4-(benzyloxy)quinoline followed by amination at the 3-position. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or primary amines under controlled temperatures and solvents .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-6-bromoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, forming 4-(benzyloxy)quinolin-3-amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 4-(Benzyloxy)quinolin-3-amine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Benzyloxy)-6-bromoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of fluorescent probes and materials for biomedical applications.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-bromoquinolin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Known for its use in Schiff base ligand synthesis.
4-(Benzyloxy)phenol: Used in the synthesis of various organic compounds.
Benzothiazole derivatives: Exhibiting diverse biological activities such as antimicrobial and anti-inflammatory properties.
Uniqueness: 4-(Benzyloxy)-6-bromoquinolin-3-amine stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of benzyloxy and bromo groups makes it a versatile intermediate for further chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C16H13BrN2O |
|---|---|
Molecular Weight |
329.19 g/mol |
IUPAC Name |
6-bromo-4-phenylmethoxyquinolin-3-amine |
InChI |
InChI=1S/C16H13BrN2O/c17-12-6-7-15-13(8-12)16(14(18)9-19-15)20-10-11-4-2-1-3-5-11/h1-9H,10,18H2 |
InChI Key |
DDWDBHRUWGXEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=C(C=CC3=NC=C2N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


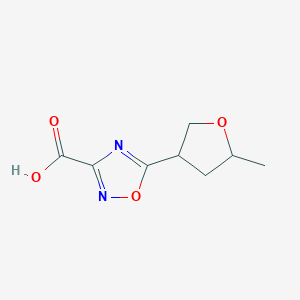
![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
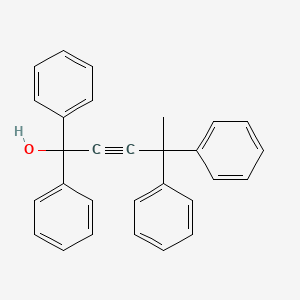
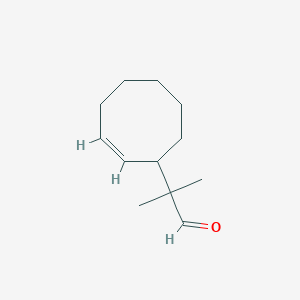
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
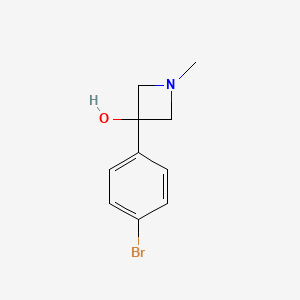
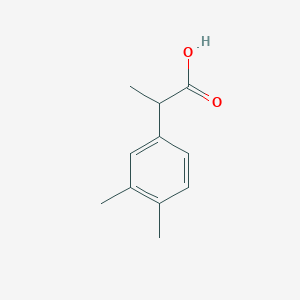
![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)
